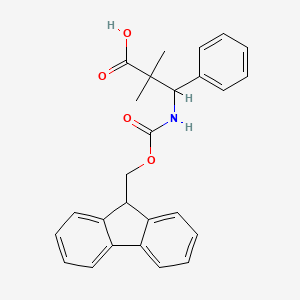

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine

Description

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(2,24(28)29)23(17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYUBDKZAYPZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139174 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180181-06-0 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of β-Phenyl-α,α-Dimethyl-β-Alanine

Protocol :

- Mannich Reaction :

Challenges :

Fmoc Protection of the β-Amino Group

Protocol :

- Activation with Fmoc-Cl :

Alternative Method (Patent CN112110868A) :

- Formation of Fmoc-β-Ala-Bt :

- React Fmoc-β-alanine (5 mmol) with HBTA (20 mmol) and SOCl₂ (12 mmol) in THF.

- Purify via recrystallization (THF/H₂O, 1:3).

- Coupling with β-Phenyl-α,α-Dimethyl-β-Alanine :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fmoc-Cl Direct Protection | 85–90 | ≥98 | Rapid, minimal side products | Requires anhydrous conditions |

| Patent CN112110868A | 78–82 | 99.8 | Scalable, avoids racemization | Multi-step purification required |

Key Findings :

- The patent method’s use of Fmoc-β-Ala-Bt enhances coupling efficiency by reducing epimerization risks.

- Direct Fmoc-Cl protection offers higher yields but demands stringent moisture control.

Industrial-Scale Optimization Strategies

Solvent Selection

Purification Techniques

- Recrystallization : THF/H₂O (1:3) achieves >99% purity by removing dibenzofulvene byproducts.

- Chromatography : Reverse-phase C18 columns resolve diastereomers in gram-scale syntheses.

Challenges and Mitigation in Large-Scale Production

- Steric Hindrance : The α,α-dimethyl group slows coupling kinetics. Mitigation includes using 1.5–2.0 equivalents of activated ester.

- Fmoc Deprotection : Premature cleavage is avoided by maintaining pH <10 during aqueous workups.

Applications in Peptide Therapeutics

n-Fmoc-β-phenyl-α,α-dimethyl-β-alanine is pivotal in synthesizing β-peptide foldamers with enhanced proteolytic stability. Clinical trials highlight its utility in:

Chemical Reactions Analysis

Types of Reactions

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phg-DMe-OH is extensively used in SPPS due to its stability under basic conditions and compatibility with various coupling reagents. The Fmoc group allows for selective deprotection, facilitating the stepwise addition of amino acids to form peptides.

Table 1: Comparison of Fmoc and Boc Strategies in SPPS

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Deprotection Condition | Basic (e.g., piperidine) | Acidic (e.g., TFA) |

| Stability | More stable under basic conditions | Less stable in basic conditions |

| Reaction Speed | Faster coupling reactions | Slower due to acid sensitivity |

Synthesis of Non-Proteinogenic Amino Acids

Recent advancements have highlighted the role of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine in synthesizing non-proteinogenic amino acids. These compounds are crucial for developing novel peptide sequences that exhibit enhanced biological activity or stability .

Drug Development

Fmoc-Phg-DMe-OH has been instrumental in developing peptide-based therapeutics. Its incorporation into peptide sequences can enhance bioactivity, selectivity, and stability against proteolytic degradation. For instance, peptides containing β-amino acids have shown improved interactions with biological targets, making them suitable candidates for drug design .

Protein Interaction Studies

This compound is also employed in studying protein-protein interactions and enzyme mechanisms. By modifying peptide sequences with β-amino acids like Fmoc-Phg-DMe-OH, researchers can investigate the effects of structural changes on binding affinities and enzymatic activities .

Material Science Applications

In materials science, this compound is used to develop new materials with unique properties. Its ability to form stable structures makes it a candidate for creating biomaterials and nanomaterials that can be utilized in various applications, including drug delivery systems and tissue engineering .

Peptide Therapeutics for HIV

A study demonstrated the synthesis of stapled peptides using this compound as a building block. These peptides exhibited enhanced cell permeability and stability, making them promising candidates for therapeutic interventions against HIV .

Antifungal Activity Evaluation

Research indicated that β-peptides incorporating Fmoc-Phg-DMe-OH displayed significant antifungal activity against Candida albicans. The hydrophobicity and helicity of these peptides were found to be crucial for their efficacy .

Mechanism of Action

The mechanism of action of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other sites. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine with structurally related Fmoc-protected beta-alanine and alanine derivatives.

Structural and Physicochemical Properties

Pharmacokinetic and Drug-Likeness

- N-Fmoc-N-Methyl-beta-alanine : Exhibits BBB permeability and moderate CYP inhibition (CYP2C19/2C9), making it relevant for CNS-targeting peptides .

- Fmoc-beta-phenyl derivatives : Higher log P values (~3.5) suggest reduced aqueous solubility, which may limit bioavailability but improve membrane interaction .

Research Findings and Challenges

- Synthesis Challenges : Bulky substituents (e.g., phenyl, dimethyl) reduce SPPS efficiency. For example, Fmoc-N(Mmsb)-Ala-OH required HPLC purification to achieve 98% purity .

- Solubility Issues : Beta-phenyl derivatives often exhibit poor aqueous solubility, necessitating organic solvents like DMF or DMSO for handling .

- Biological Interactions : The phenyl group may enhance interactions with aromatic residues in proteins, while dimethyl groups could disrupt hydrogen bonding .

Biological Activity

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine (Fmoc-Phg-DMe-OH) is a non-natural amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug discovery and peptide synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.

Structural Overview

This compound is characterized by:

- Fmoc Group : A protective group used in solid-phase peptide synthesis (SPPS) that allows for selective reactions.

- Beta-Phenyl Group : Enhances hydrophobic interactions and steric hindrance.

- Alpha,Alpha-Dimethyl Substitution : Introduces significant steric bulk, affecting molecular interactions.

This structural complexity enables the compound to influence protein folding, stability, and interactions with biological targets.

The biological activity of this compound is primarily mediated through its incorporation into peptides. The following mechanisms are observed:

- Steric Hindrance : The dual methyl groups on the alpha carbon create steric hindrance that can modulate protein-protein interactions and enzyme activity.

- Non-Covalent Interactions : Interactions with enzymes and receptors occur primarily through non-covalent binding, which is influenced by the compound's hydrophobic character.

- Conformational Stability : Studies indicate that modifications at the beta position can significantly influence peptide conformation and stability.

Applications in Research

This compound has diverse applications across various fields:

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides that can interact with biological targets.

- Drug Discovery : Peptides containing this amino acid may act as scaffolds for developing new drug candidates by enhancing binding affinity to target proteins.

- Biological Studies : Researchers utilize it to investigate protein folding mechanisms and the effects of steric factors on enzyme catalysis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| n-Fmoc-beta-alanine | Contains only one methyl group at alpha carbon | Simpler structure; less steric hindrance |

| n-Fmoc-alpha-methyl-L-phenylalanine | Methyl group at alpha carbon; phenyl at beta | Increased hydrophobicity; affects peptide folding |

| n-Fmoc-glycine | No substitutions; simplest amino acid | Baseline for comparing steric effects |

The unique dual methylation and phenyl substitution of this compound enhance its steric bulk and hydrophobic character compared to simpler amino acids and derivatives.

Case Studies

Research has demonstrated the utility of this compound in various experimental settings:

- Protein Interaction Studies : Experiments using NMR spectroscopy revealed that peptides incorporating this amino acid exhibited distinct conformational changes upon binding to target proteins, indicating its role in modulating protein dynamics.

- Enzyme Activity Modulation : In studies assessing enzyme kinetics, the presence of this compound altered the rate of substrate conversion, suggesting a significant impact on enzymatic processes due to steric effects.

Q & A

Basic Research Questions

Q. What are the critical steps to optimize solid-phase peptide synthesis (SPPS) using N-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine?

- Methodological Answer : Key steps include:

- Coupling Efficiency : Use activating agents like HOBt/EDC (or DIC) to enhance coupling yields. Monitor reaction progress via Kaiser test or HPLC .

- Deprotection : Employ 20% piperidine in DMF for Fmoc removal, ensuring complete deprotection without side reactions. Adjust reaction time based on steric hindrance from the dimethyl groups .

- Purification : Use reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide. Confirm purity via LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column (e.g., 5 µm, 4.6 × 250 mm) with UV detection at 265 nm (Fmoc absorption) to assess purity .

- NMR : Analyze ¹H-NMR (500 MHz, DMSO-d6) for characteristic peaks: Fmoc aromatic protons (~7.75–7.40 ppm), dimethyl groups (~1.40 ppm), and α/β protons (~3.90–4.30 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) or aqueous buffers with 1% acetic acid. Avoid chloroform due to poor solubility .

- Storage : Store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do steric effects from the alpha,alpha-dimethyl group influence coupling efficiency and diastereomer formation?

- Methodological Answer :

- Steric Hindrance : The dimethyl group reduces coupling efficiency by ~20–30% compared to non-methylated analogs. Use double coupling protocols (2× 1 hr) with excess activated amino acid (3–5 eq) .

- Diastereomer Analysis : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient). Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. What strategies mitigate side reactions like Lossen rearrangement during Fmoc-amino acid preparation?

- Methodological Answer :

- Reagent Selection : Avoid using Fmoc-OSu in basic conditions; instead, employ Fmoc-Cl with DMAP catalysis to minimize β-alanine contamination .

- Quality Control : Pre-screen commercial batches for Fmoc-beta-alanine impurities via HPLC. Use prep-HPLC to purify contaminated batches .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Standardization : Calibrate NMR spectra using internal standards (e.g., TMS) and consistent solvent conditions (DMSO-d6 vs. CDCl3). Cross-reference with databases like PubChem .

- Dynamic Effects : Account for rotameric equilibria in DMSO, which may split peaks. Use variable-temperature NMR (25–60°C) to coalesce signals and assign accurately .

Q. What advanced techniques improve stability studies under varying pH and temperature?

- Methodological Answer :

- Stability Assays :

- pH Stability : Incubate in buffers (pH 2–10) at 25°C. Monitor degradation via HPLC every 24 hrs. The compound is most stable at pH 4–6 .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature (~150°C). For solution stability, conduct accelerated aging at 40°C for 7 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.